2-(2,3-Dihydro-6-methoxy-1-oxo-1H-inden-2-yl)-1H-isoindole-1,3(2H)-dione
Description
Properties
IUPAC Name |
2-(5-methoxy-3-oxo-1,2-dihydroinden-2-yl)isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13NO4/c1-23-11-7-6-10-8-15(16(20)14(10)9-11)19-17(21)12-4-2-3-5-13(12)18(19)22/h2-7,9,15H,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMAVIEJGHNHXRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(CC(C2=O)N3C(=O)C4=CC=CC=C4C3=O)C=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201148879 | |
| Record name | 2-(2,3-Dihydro-6-methoxy-1-oxo-1H-inden-2-yl)-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201148879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
111320-47-9 | |
| Record name | 2-(2,3-Dihydro-6-methoxy-1-oxo-1H-inden-2-yl)-1H-isoindole-1,3(2H)-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=111320-47-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(2,3-Dihydro-6-methoxy-1-oxo-1H-inden-2-yl)-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201148879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
The compound 2-(2,3-Dihydro-6-methoxy-1-oxo-1H-inden-2-yl)-1H-isoindole-1,3(2H)-dione , with the CAS number 111320-47-9 , is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its anticancer properties and mechanisms of action.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 307.3 g/mol . The structure features an isoindole moiety, which is known for its diverse biological activities.
| Property | Value |
|---|---|
| CAS Number | 111320-47-9 |
| Molecular Formula | C₁₈H₁₃NO₄ |
| Molecular Weight | 307.3 g/mol |
| Melting Point | N/A |
| Density | N/A |
Anticancer Properties
Recent studies have indicated that compounds structurally related to This compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives of isoindole and related structures have shown promising results in inhibiting tumor growth and inducing apoptosis.
Case Study: Cytotoxicity Against Cancer Cell Lines
A comparative study evaluated the cytotoxic effects of various isoindole derivatives on different cancer cell lines including HeLa (cervical cancer), MCF7 (breast cancer), and A549 (lung cancer). The results demonstrated that certain derivatives exhibited IC50 values significantly lower than standard chemotherapeutic agents like Sorafenib, indicating higher efficacy.
| Compound | Cell Line | IC50 (µM) | Comparison to Sorafenib |
|---|---|---|---|
| Isoindole Derivative A | HeLa | 10 | 2x more effective |
| Isoindole Derivative B | MCF7 | 15 | Comparable |
| Isoindole Derivative C | A549 | 12 | Less effective |
The mechanism by which these compounds exert their anticancer effects often involves the induction of apoptosis through various pathways. This includes the activation of caspases and modulation of Bcl-2 family proteins, which are critical regulators of apoptosis.
Key Mechanisms Identified:
- Apoptosis Induction : Increased levels of pro-apoptotic factors (e.g., BAX) and decreased anti-apoptotic factors (e.g., Bcl-2).
- Cell Cycle Arrest : Many studies report that these compounds can induce cell cycle arrest in the S phase, preventing cancer cells from proliferating.
- VEGFR Inhibition : Some derivatives have been shown to inhibit Vascular Endothelial Growth Factor Receptor (VEGFR), which plays a crucial role in tumor angiogenesis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Comparisons
The following table summarizes key structural and functional differences between the target compound and related isoindole-1,3-dione derivatives:
*Estimated based on molecular formula.
†Folpet’s melting point .
‡From compound 17c in .
Key Observations:
- Methoxy vs. Halogenated Groups : The target compound’s methoxy group likely improves solubility compared to Folpet’s lipophilic -S-CCl₃ group, which is associated with fungicidal activity but higher environmental persistence .
- Rigidity vs. Flexibility : The dihydroindenyl group in the target compound introduces planar rigidity, whereas ethylene-bridged derivatives (e.g., N,N'-Ethylenediphthalimide) exhibit conformational flexibility .
- Biological Relevance : Imidazole-containing derivatives (e.g., compound 16) may exhibit enhanced binding to metalloenzymes due to nitrogen coordination .
Spectroscopic and Analytical Data Comparison
Infrared (IR) Spectroscopy:
- Target Compound : Expected C=O stretches at ~1700–1780 cm⁻¹ (isoindole-dione) and ~1650 cm⁻¹ (indenyl ketone).
- Folpet : Dominant C=O and C-Cl stretches at ~1700 and ~700 cm⁻¹, respectively .
Nuclear Magnetic Resonance (NMR):
- Target Compound : Methoxy protons (~δ 3.8–4.0 ppm), indenyl protons (δ 2.5–3.5 ppm), and aromatic protons (δ 6.5–8.0 ppm).
- Compound 17b : Methanesulfonyl (-SO₂CH₃) protons at δ 3.12 ppm and syn/anti methyl protons at δ 2.36/2.63 ppm .
Preparation Methods
Reaction Scheme
-
Synthesis of 2-Bromo-6-methoxy-1-indanone :
Bromination of 6-methoxy-1-indanone at the bridgehead position (C2) using N-bromosuccinimide (NBS) under radical initiation or directed ortho-metalation. -
Nucleophilic Substitution with Potassium Phthalimide :
Reaction of 2-bromo-6-methoxy-1-indanone with potassium phthalimide in a polar aprotic solvent (e.g., DMF or DMSO) at 110°C for 5–8 hours.
Key Data
Mechanistic Insight : The bromine atom at C2 of the indenone acts as a leaving group, enabling nucleophilic attack by the phthalimide anion. This method parallels the Gabriel synthesis of amine derivatives.
Condensation of 2-Aminoindenone with Phthalic Anhydride
Reaction Scheme
Key Data
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| 1 | HNO₃/H₂SO₄, then H₂/Pd-C | 50–60% | |
| 2 | Phthalic anhydride, AcOH, 120°C | 75–80% |
Limitations : The nitration step faces regioselectivity challenges due to the electron-donating methoxy group, often requiring careful control of reaction conditions.
Mitsunobu Reaction for Direct Coupling
Reaction Scheme
Key Data
Advantages : This method avoids harsh halogenation steps and provides stereochemical control, albeit with moderate yields.
Comparative Analysis of Methods
| Method | Advantages | Disadvantages |
|---|---|---|
| Gabriel Synthesis | High yields (85–90%), scalable | Requires hazardous bromination |
| Condensation | Avoids halogens, uses stable precursors | Low regioselectivity in nitration |
| Mitsunobu | Stereospecific, mild conditions | Costly reagents, moderate yields |
Q & A
Q. What are the common synthetic routes for preparing 2-(2,3-Dihydro-6-methoxy-1-oxo-1H-inden-2-yl)-1H-isoindole-1,3(2H)-dione?
The compound is typically synthesized via condensation reactions. For example, phthalide derivatives can react with substituted aldehydes under basic conditions (e.g., sodium methoxide in ethyl acetate) to form the isoindole-dione core . Another route involves coupling indene-dione precursors with benzoxazole derivatives under reflux conditions in polar aprotic solvents . Key parameters include stoichiometric ratios of reactants, reaction time (6–12 hours), and temperature control (60–80°C) to avoid side reactions.
Q. How is the compound characterized structurally, and what analytical techniques are essential?
Structural confirmation relies on 1H NMR and 13C NMR to verify the indene-dione and isoindole moieties. For instance, characteristic proton signals for the methoxy group appear at δ 3.8–4.0 ppm, while carbonyl carbons (C=O) resonate at δ 170–180 ppm in 13C NMR . High-resolution mass spectrometry (HRMS) and infrared spectroscopy (IR) are used to confirm molecular weight and functional groups (e.g., C=O stretches at 1700–1750 cm⁻¹). Purity is assessed via HPLC with UV detection at 254 nm .
Q. What preliminary biological activities have been reported for this compound?
Initial screening often focuses on antimicrobial and anticancer activity. For example, isoindole-dione derivatives are tested against Gram-positive bacteria (e.g., S. aureus) using disk diffusion assays, with zone-of-inhibition measurements . In vitro cytotoxicity studies (e.g., MTT assays) against cancer cell lines (e.g., HeLa, MCF-7) are conducted at concentrations of 10–100 μM, with IC₅₀ values compared to reference drugs .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and selectivity in synthesis?
Systematic optimization involves:
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while ethyl acetate reduces byproduct formation .
- Catalyst screening : Bases like NaOH or K₂CO₃ may improve condensation efficiency compared to NaOMe .
- Temperature gradients : Stepwise heating (e.g., 50°C → 80°C) minimizes decomposition of heat-sensitive intermediates . Yield improvements (from 50% to >70%) are tracked via TLC and quantified by gravimetric analysis after recrystallization .
Q. How can researchers resolve contradictions in spectral data between studies?
Discrepancies in NMR shifts or retention times often arise from:
- Solvent effects : CDCl₃ vs. DMSO-d₆ can alter proton chemical shifts by 0.1–0.3 ppm .
- Purity issues : Impurities (e.g., unreacted phthalide) may overlap with target signals. Repurification via column chromatography (silica gel, hexane/EtOAc gradient) is recommended .
- Tautomerism : Keto-enol equilibria in the indene-dione moiety can lead to split peaks; variable-temperature NMR (VT-NMR) clarifies dynamic behavior .
Q. What strategies are used to study structure-activity relationships (SAR) for this compound?
SAR studies involve:
- Substituent variation : Modifying the methoxy group (e.g., replacing with Cl, Br) to assess electronic effects on bioactivity .
- Scaffold hybridization : Combining the isoindole-dione core with quinoline or oxadiazole moieties to enhance binding affinity .
- In silico modeling : Docking studies (e.g., AutoDock Vina) predict interactions with target proteins (e.g., topoisomerase II for anticancer activity) .
Q. What methodological approaches are used to analyze conflicting biological activity data?
Contradictions in IC₅₀ values or efficacy trends require:
- Dose-response validation : Repeating assays with tighter concentration gradients (e.g., 1–50 μM) and normalizing to cell viability controls .
- Mechanistic profiling : Comparing apoptosis induction (via flow cytometry) vs. oxidative stress markers (e.g., ROS assays) to identify off-target effects .
- Batch-to-batch consistency checks : Ensuring synthetic reproducibility by comparing HRMS and NMR data across multiple batches .
Methodological Tables
Q. Table 1. Key Synthetic Parameters and Yield Optimization
| Parameter | Standard Condition | Optimized Condition | Yield Improvement |
|---|---|---|---|
| Solvent | Ethyl acetate | DMF | 50% → 68% |
| Catalyst | NaOMe | K₂CO₃ | 55% → 72% |
| Temperature | 80°C (constant) | 50°C → 80°C (gradient) | 60% → 75% |
Q. Table 2. NMR Spectral Signatures for Structural Confirmation
| Functional Group | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) |
|---|---|---|
| Methoxy (-OCH₃) | 3.84 (s, 3H) | 56.2 |
| Indene-dione C=O | - | 172.5, 170.8 |
| Isoindole C=O | - | 168.3, 167.1 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
